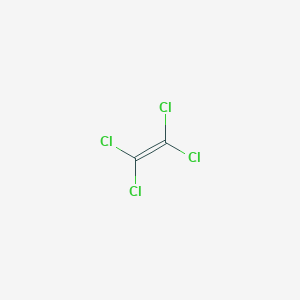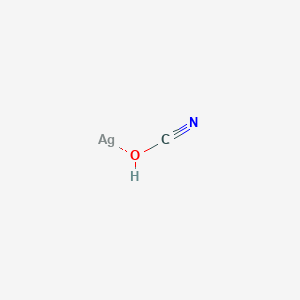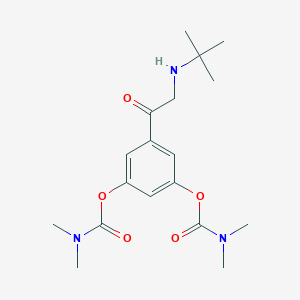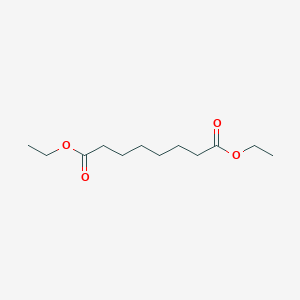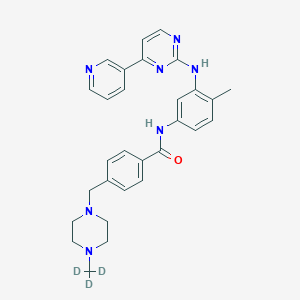![molecular formula C11H18O B127325 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 152562-67-9](/img/structure/B127325.png)
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene, also known as 5-MeO-DALT, is a synthetic tryptamine derivative that has gained popularity as a research chemical. It is a potent psychedelic compound that belongs to the class of serotonergic hallucinogens. The compound was first synthesized in 2004 by David E. Nichols and his team at Purdue University.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the activation of the serotonin 5-HT2A receptor, which is found primarily in the cerebral cortex and other regions of the brain. The activation of this receptor leads to a cascade of events that ultimately result in the altered state of consciousness experienced by users.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the default mode network.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of psychedelic compounds on specific brain regions and pathways. However, one limitation is the lack of long-term data on the effects of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene on human health and behavior.
Direcciones Futuras
There are many potential future directions for research on 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene and other psychedelic compounds. One area of interest is the use of these compounds in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying the effects of psychedelics on consciousness and perception. Additionally, there is a need for more research on the long-term effects of psychedelic use on human health and behavior.
Métodos De Síntesis
The synthesis of 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene involves the condensation of 5-methoxyindole-3-acetaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent. The reaction proceeds via an imine intermediate, which is reduced to form the final product. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It is a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have shown that 5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene can induce altered states of consciousness, including mystical experiences, and can produce lasting changes in personality and behavior.
Propiedades
Número CAS |
152562-67-9 |
|---|---|
Nombre del producto |
5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5-methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-10(7-12-11)9(3)6-11/h6,8,10H,4-5,7H2,1-3H3 |
Clave InChI |
ZBRQOGJMKMVNGK-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1CO2)C(C)C |
SMILES canónico |
CC1=CC2(CCC1CO2)C(C)C |
Sinónimos |
2-Oxabicyclo[2.2.2]oct-5-ene,5-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



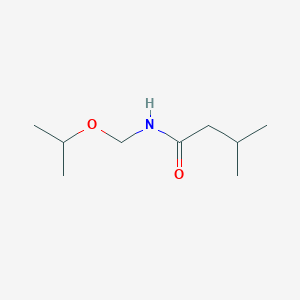
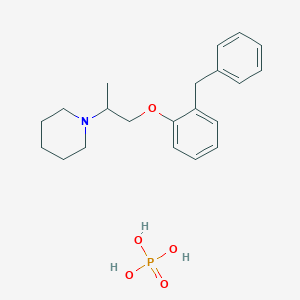
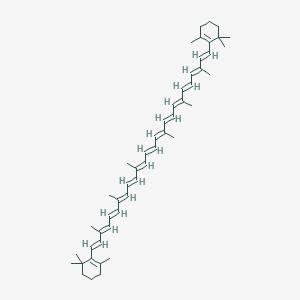
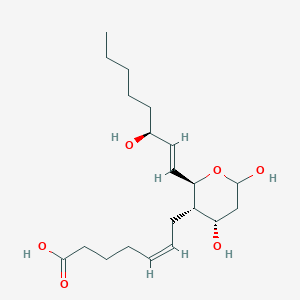
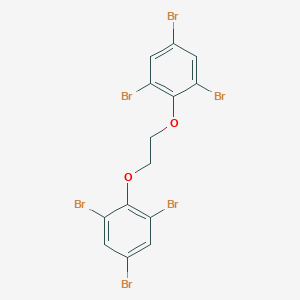
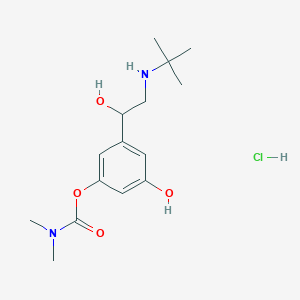
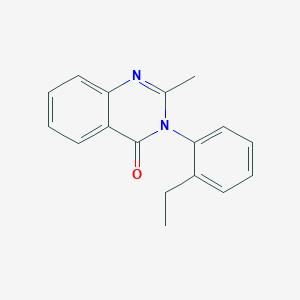
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
